Floredil

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Herstellung von Floredil umfasst mehrere Synthesewege. Ein übliches Verfahren umfasst die Reaktion von 4-(2-Chlorethyl)morpholinhydrochlorid mit anderen Reagenzien unter bestimmten Bedingungen . Industrielle Produktionsverfahren umfassen oft die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Floredil unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann mit gängigen Oxidationsmitteln oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Floredil hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht.

Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung bestimmter Erkrankungen untersucht.

Industrie: Wird bei der Herstellung von Pharmazeutika und Agrochemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es entfaltet seine Wirkungen durch Bindung an Zielproteine und Modulation ihrer Aktivität, was zu verschiedenen biologischen Reaktionen führt .

Wirkmechanismus

The mechanism of action of Floredil involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins and modulating their activity, leading to various biological responses .

Vergleich Mit ähnlichen Verbindungen

Floredil kann mit anderen ähnlichen Verbindungen wie Morinamid, Nimorazol und Pholcodine verglichen werden. Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen Anwendungen und Wirkungen . This compound ist aufgrund seiner spezifischen Molekülstruktur und der Bandbreite an Anwendungen, die es bietet, einzigartig .

Biologische Aktivität

Floredil, a compound with the chemical structure 4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant case studies, providing a comprehensive overview of current research findings.

This compound is primarily known as an intermediate in the synthesis of various pharmaceuticals. Its mechanism of action involves interaction with specific molecular targets, particularly proteins involved in cellular signaling pathways. The chloroethyl group in its structure allows it to act as an alkylating agent, which can form reactive intermediates that damage cellular components, thereby inducing apoptosis in cancer cells.

| Property | Details |

|---|---|

| Chemical Formula | C₉H₁₀ClN₁O |

| Molecular Weight | 185.64 g/mol |

| Solubility | Soluble in organic solvents |

| Structure | Benzoxazine derivative |

Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Properties : Research indicates that this compound can induce apoptosis in various cancer cell lines by interacting with DNA and proteins that regulate cell proliferation.

- Antimicrobial Effects : Studies have shown that compounds similar to this compound possess antimicrobial properties, suggesting potential uses in treating infections.

- Cardiovascular Effects : this compound has been investigated for its potential to treat cardiovascular disorders by modulating pathways related to vascular smooth muscle cell proliferation and apoptosis .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Anticancer Study :

- A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms linked to DNA damage and apoptosis induction.

-

Cardiovascular Research :

- In a study involving rat models, this compound was administered to assess its effects on pulmonary artery smooth muscle cells (PASMCs). The findings suggested that treatment with this compound decreased cell proliferation and induced apoptosis, indicating its potential as a therapeutic agent for pulmonary hypertension .

-

Antimicrobial Activity :

- A comparative study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, supporting its potential use in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

This compound can be compared to other compounds such as morinamide and nimorazole, which share structural similarities but exhibit different biological activities. Below is a comparison table highlighting these differences.

Table 2: Comparison of Biological Activities

| Compound | Anticancer Activity | Antimicrobial Activity | Cardiovascular Effects |

|---|---|---|---|

| This compound | Significant | Moderate | Promising |

| Morinamide | Moderate | Significant | Limited |

| Nimorazole | Limited | Moderate | Significant |

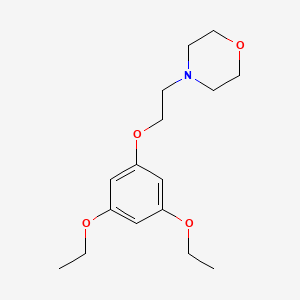

Eigenschaften

CAS-Nummer |

53731-36-5 |

|---|---|

Molekularformel |

C16H25NO4 |

Molekulargewicht |

295.37 g/mol |

IUPAC-Name |

4-[2-(3,5-diethoxyphenoxy)ethyl]morpholine |

InChI |

InChI=1S/C16H25NO4/c1-3-19-14-11-15(20-4-2)13-16(12-14)21-10-7-17-5-8-18-9-6-17/h11-13H,3-10H2,1-2H3 |

InChI-Schlüssel |

MXVLJFCCQMXEEE-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=CC(=C1)OCCN2CCOCC2)OCC |

Kanonische SMILES |

CCOC1=CC(=CC(=C1)OCCN2CCOCC2)OCC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.